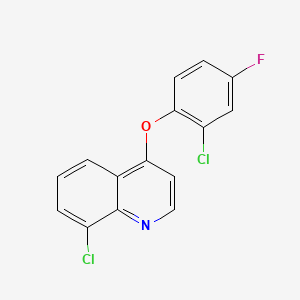

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline

概要

説明

LY214352, chemically known as 8-chloro-4-(2-chloro-4-fluorophenoxy) quinoline, is an antifungal compound. It has been identified as a potent inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidines in fungi. This compound has shown significant efficacy against various fungal strains, making it a valuable asset in agricultural and pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of LY214352 involves the reaction of 8-chloroquinoline with 2-chloro-4-fluorophenol. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 100-150°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of LY214352 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to meet industrial standards .

化学反応の分析

反応の種類: LY214352は、キノリン環にハロゲン原子が存在するため、主に置換反応を起こします。これらの反応は、塩基性条件下で求核剤によって促進される可能性があります。

一般的な試薬と条件:

求核置換: メタノールまたはジメチルスルホキシドなどの溶媒中、メトキシドナトリウムまたはtert-ブトキシドカリウムなどの試薬。

酸化と還元: LY214352は酸化条件下で安定していますが、水素化リチウムアルミニウムなどの還元剤の存在下で還元反応を起こす可能性があります。

主な生成物:

置換生成物: 使用する求核剤に応じて、様々な置換キノリン誘導体が生成される可能性があります。

4. 科学研究への応用

LY214352は、科学研究において幅広い用途を持っています。

化学: ジヒドロオロテートデヒドロゲナーゼの阻害とそのピリミジン生合成への影響を研究するためのモデル化合物として使用されます。

生物学: 真菌の耐性機構と新しい抗真菌剤の開発に関する研究に使用されます。

医学: ヒトや動物の真菌感染症の治療における潜在的な使用について調査されています。

科学的研究の応用

LY214352 has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine biosynthesis.

Biology: Employed in studies involving fungal resistance mechanisms and the development of new antifungal agents.

Medicine: Investigated for its potential use in treating fungal infections in humans and animals.

作用機序

LY214352は、デノボ合成によるピリミジンの合成に関与する酵素であるジヒドロオロテートデヒドロゲナーゼを阻害することにより、抗真菌効果を発揮します。この阻害は、真菌のDNAとRNA合成に不可欠なピリミジンヌクレオチドの産生を阻害します。 この化合物は、酵素の活性部位に結合し、その通常の機能を阻害し、真菌細胞の死につながります .

類似の化合物:

キノキシフェン: 別のキノリン系抗真菌剤で、作用機序が異なります。

UK-118005: RNAポリメラーゼIIIを標的とする抗真菌化合物。

比較: LY214352は、ジヒドロオロテートデヒドロゲナーゼの特異的な阻害のためにユニークであり、キノキシフェンやUK-118005などの他の類似の化合物は、異なる酵素や経路を標的としています。 この特異性により、LY214352は、他の抗真菌剤に対して耐性を持つ可能性のある特定の真菌株に対して特に効果的になります .

類似化合物との比較

Quinoxyfen: Another quinoline-based antifungal agent with a different mode of action.

UK-118005: An antifungal compound targeting RNA polymerase III.

Comparison: LY214352 is unique due to its specific inhibition of dihydroorotate dehydrogenase, whereas other similar compounds like quinoxyfen and UK-118005 target different enzymes or pathways. This specificity makes LY214352 particularly effective against certain fungal strains that may be resistant to other antifungal agents .

生物活性

8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline is a synthetic organic compound belonging to the quinoline family, characterized by a unique arrangement of chlorine and fluorine substituents. Its structure includes a quinoline core, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of various kinases, including c-Met kinase, which plays a crucial role in cancer progression.

Chemical Structure and Properties

The chemical formula for this compound is C15H8Cl2FNO. The structural features include:

| Feature | Description |

|---|---|

| Core Structure | Quinoline with chlorine at the 8-position and a 2-chloro-4-fluorophenoxy group at the 4-position |

| Halogen Substituents | Chlorine and fluorine enhance reactivity and biological interaction |

The primary mechanism of action for this compound involves its ability to inhibit c-Met kinase. This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells. The compound's halogen substituents contribute to its binding affinity and specificity for kinase targets, making it a promising candidate for cancer therapy .

Antitumor Effects

Research indicates that derivatives of this compound exhibit potent antitumor effects. It has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these activities range from 5 to 19 µM, demonstrating its effectiveness compared to standard chemotherapeutics such as cisplatin .

Antibacterial Activity

In addition to its antitumor properties, this compound has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as low as 4 µg/mL against resistant strains, indicating potential as a broad-spectrum antibacterial agent .

Case Studies

-

Case Study on Antitumor Activity :

- A study evaluated the compound against several cancer cell lines, revealing that it significantly inhibited proliferation with an IC50 value of approximately 0.59 nM for c-Met kinase inhibition. This suggests that the compound could be developed into a targeted therapy for cancers associated with c-Met overexpression .

-

Case Study on Antibacterial Activity :

- Another investigation assessed the antibacterial efficacy against Staphylococcus aureus and E. coli, showing inhibition zones comparable to or greater than standard antibiotics like ciprofloxacin. This highlights its potential utility in treating bacterial infections, particularly those resistant to conventional therapies .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

特性

CAS番号 |

124495-31-4 |

|---|---|

分子式 |

C15H8Cl2FNO |

分子量 |

308.1 g/mol |

IUPAC名 |

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline |

InChI |

InChI=1S/C15H8Cl2FNO/c16-11-3-1-2-10-13(6-7-19-15(10)11)20-14-5-4-9(18)8-12(14)17/h1-8H |

InChIキー |

ZXLMSTBJMZJAAH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |

正規SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)OC3=C(C=C(C=C3)F)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

124495-31-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-chloro-4-(2-chloro-4-fluorophenoxy)quinoline LY 214352 LY214352 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。